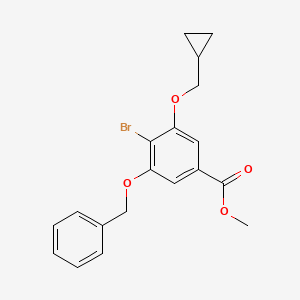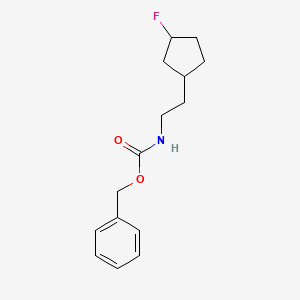
Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of benzyloxy, bromo, and cyclopropylmethoxy groups attached to the benzoic acid core, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester typically involves multi-step organic reactions. One common approach is the bromination of a benzoic acid derivative followed by the introduction of benzyloxy and cyclopropylmethoxy groups through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzoic acid esters.
Scientific Research Applications
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester involves its interaction with specific molecular targets. The benzyloxy and cyclopropylmethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Bromo-4-methoxybenzoic acid methyl ester
- 3-Benzyloxy-4-bromopicolinate ester
- 3-Benzyloxy-5-bromopicolinate ester
Comparison: 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which are not commonly found together in similar compounds. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19BrO4 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
methyl 4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H19BrO4/c1-22-19(21)15-9-16(23-11-13-5-3-2-4-6-13)18(20)17(10-15)24-12-14-7-8-14/h2-6,9-10,14H,7-8,11-12H2,1H3 |
InChI Key |
SAVRSPUEDGJGLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)OCC2CC2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)

![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
